7-Bromoimidazo[1,2-a]pyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-10-4-7(11)9-6(10)3-5/h1-4,11H |
InChI Key |
IQDMFSGSFHGCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 7 Bromoimidazo 1,2 a Pyridin 2 Ol
Established Methodologies for Imidazo[1,2-a]pyridine (B132010) Core Construction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and material science. rsc.orgresearchgate.netresearchgate.net Its synthesis has been the subject of extensive research, leading to a variety of robust methodologies. These strategies generally involve the formation of the fused bicyclic system from substituted pyridines. rsc.orgresearchgate.net
Condensation Reactions with 2-Aminopyridines
The most prevalent and historically significant method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine (B139424) with a suitable two-carbon synthon, typically a carbonyl compound. acs.org This approach, often referred to as the Tschitschibabin reaction, is versatile and can accommodate a wide range of substituents.
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto an electrophilic carbon, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. Key reactants used in conjunction with 2-aminopyridines include α-halocarbonyl compounds, such as α-haloketones and α-haloesters. For instance, reacting 2-aminopyridine with α-bromoacetophenones is a common method to produce 2-phenyl-substituted imidazo[1,2-a]pyridines. acs.org Similarly, the use of ethyl bromopyruvate allows for the direct formation of an imidazo[1,2-a]pyridin-2-one scaffold, a direct precursor to the 2-ol tautomer. acs.orgnih.gov
| Reagent Class | Specific Example | Product Type | Reference |
| α-Haloketones | α-Bromoacetophenones | 2-Aryl-imidazo[1,2-a]pyridines | acs.org |
| α-Haloesters | Ethyl bromopyruvate | Imidazo[1,2-a]pyridin-2-ones | acs.orgnih.gov |
| Ketones (in situ α-bromination) | Aromatic Ketones + NBS | 2-Aryl-imidazo[1,2-a]pyridines | researcher.life |
| Aldehydes & Isonitriles | Various | 3-Amino-imidazo[1,2-a]pyridines | acs.org |
Metal-Catalyzed and Metal-Free Approaches to the Imidazo[1,2-a]pyridine System
In addition to classic condensation reactions, modern synthetic chemistry has introduced a host of both metal-catalyzed and metal-free alternatives for the construction of the imidazo[1,2-a]pyridine core. These methods often provide improved yields, milder reaction conditions, and greater functional group tolerance.
Metal-Catalyzed Approaches: Copper catalysts are widely employed in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org Copper(I)-catalyzed aerobic oxidative coupling reactions, for example, can form the scaffold from 2-aminopyridines and ketones, nitroolefins, or ketoxime acetates. organic-chemistry.org These reactions often proceed through an initial Ortoleva-King type reaction. organic-chemistry.org Gold-catalyzed methods have also been developed, offering mild conditions for the reaction of pyridine (B92270) N-oxides with alkynes.
Metal-Free Approaches: There is a growing emphasis on developing metal-free synthetic routes to reduce cost and environmental impact. researchgate.netacs.org Iodine-catalyzed reactions, for instance, can facilitate the oxidative C-N bond formation between 2-aminopyridines, ketones, and thiols. organic-chemistry.org Environmentally benign procedures using natural acid catalysts like lemon juice under microwave irradiation have been reported for one-pot syntheses from aromatic ketones and 2-aminopyridines. researcher.life Furthermore, some reactions can proceed efficiently without any catalyst at all, simply by heating the reactants in a suitable solvent or under solvent-free conditions. researchgate.net
| Approach | Catalyst/Conditions | Reactants | Key Features | Reference |
| Metal-Catalyzed | CuI / Air (O₂) | 2-Aminopyridines + Ketones/Nitroolefins | Aerobic oxidation, broad scope | organic-chemistry.org |
| Metal-Catalyzed | PicAuCl₂ | Pyridine N-Oxide + Alkynes | Mild conditions, atom economical | |
| Metal-Free | I₂ | 2-Aminopyridines + Ketones + Thiols | Oxidative C-N bond formation | organic-chemistry.org |
| Metal-Free | Microwave / Lemon Juice | 2-Aminopyridines + Ketones + NBS | Green chemistry, rapid | researcher.life |
| Metal-Free | NaOH / Aqueous | N-propargylpyridiniums | Rapid, ambient temperature | |
| Metal-Free | Acetic Acid | 2-Aminopyridines + Ynals + Alcohols/Thiols | Three-component, C-O/C-S bond formation | nih.gov |
Regioselective Bromination Techniques for Imidazo[1,2-a]pyridin-2-ol (B55671) Systems
Achieving the 7-bromo substitution pattern on the imidazo[1,2-a]pyridine core requires a specific and regioselective approach. The electronic properties of the heterocyclic system heavily influence the position of electrophilic attack, making direct bromination a challenge for obtaining the desired isomer.
Direct Halogenation Protocols
Direct electrophilic halogenation of the unsubstituted imidazo[1,2-a]pyridine ring system consistently occurs at the C3 position. researchgate.netrsc.org This high regioselectivity is due to the electronic nature of the scaffold; the C3 position is the most electron-rich and readily attacked by electrophiles like bromine. stackexchange.com The reaction mechanism involves the formation of a stabilized cationic intermediate (a Wheland intermediate) where the aromaticity of the six-membered pyridine ring is maintained. stackexchange.com Common brominating agents such as N-bromosuccinimide (NBS) or sodium bromite (B1237846) (NaBrO₂) in acidic media are effective for this C3-bromination. researchgate.netrsc.org Consequently, direct bromination is not a viable strategy for synthesizing the 7-bromo isomer.
Post-Cyclization Functionalization for Bromine Incorporation
Given the inherent C3 selectivity of direct bromination, the most effective strategy to incorporate a bromine atom at the C7 position is to begin with a pre-brominated starting material. The synthesis of 7-bromoimidazo[1,2-a]pyridin-2-ol is therefore best achieved by using 4-bromo-2-aminopyridine as the pyridine precursor.
This "bottom-up" approach ensures that the bromine atom is locked into the desired C7 position of the final bicyclic product. The subsequent cyclization reaction, for example with ethyl bromopyruvate to introduce the 2-hydroxyl moiety (as its keto tautomer), proceeds to form the 7-bromo-substituted imidazo[1,2-a]pyridine core. This strategy bypasses the regioselectivity issues of post-cyclization bromination and is the standard method for obtaining isomers that are not accessible through direct electrophilic substitution. A similar strategy is employed for the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293), which starts from 2-amino-5-bromopyridine (B118841). google.com
Introduction and Derivatization of the 2-Hydroxyl Moiety in Imidazo[1,2-a]pyridines
The 2-hydroxyl group of this compound can be introduced directly during the construction of the heterocyclic core. This functional group exists in tautomeric equilibrium with its corresponding keto form, imidazo[1,2-a]pyridin-2(3H)-one.
The most direct method for introducing this functionality is through the condensation of the appropriate 2-aminopyridine with an α-ketoester. Specifically, the reaction of 4-bromo-2-aminopyridine with ethyl bromopyruvate would yield 7-bromoimidazo[1,2-a]pyridin-2(3H)-one. acs.orgnih.gov This intermediate exists predominantly as the keto tautomer but serves as the direct precursor to the 2-hydroxy (2-ol) form.
Once installed, the 2-hydroxyl group offers a handle for further chemical modification, although specific derivatization examples for the 7-bromo-substituted variant are not extensively documented. In principle, this hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters, allowing for the synthesis of a library of related compounds. The scaffold can also be functionalized at other positions. For example, related imidazo[1,2-a]pyridin-2-ol systems have been shown to undergo reactions like the introduction of thioether side chains at the C3 position. acs.org This demonstrates the potential for further derivatization of the heterocyclic core after the primary synthesis is complete.
One-Pot and Multicomponent Synthesis Approaches for this compound Precursors
The synthesis of precursors for this compound can be efficiently achieved through one-pot and multicomponent reactions (MCRs), which combine several synthetic steps into a single operation without isolating intermediates. These strategies are highly valued for their ability to rapidly generate molecular complexity from simple starting materials. nih.gov
A primary route for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. acs.org For the target molecule, this would involve the reaction of 4-bromo-2-aminopyridine with a suitable C2-synthon that can lead to the 2-hydroxy group. One-pot protocols often generate the α-halocarbonyl in situ to streamline the process. For example, an environmentally benign method utilizes microwave irradiation to facilitate the cyclocondensation of 2-aminopyridines with α-bromoacetophenones generated in situ, achieving high yields in a short time. researchgate.net
Multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR), represent a powerful tool for synthesizing substituted imidazo[1,2-a]pyridines. nih.govmdpi.com This reaction involves an aldehyde, a 2-aminopyridine, and an isocyanide, typically catalyzed by an acid. To generate a precursor for this compound, 4-bromo-2-aminopyridine would serve as the amine component. The selection of the aldehyde and isocyanide is crucial for introducing the desired substituents. While the GBB reaction typically yields 3-aminoimidazo[1,2-a]pyridines, modifications and subsequent transformations of the resulting product could provide a pathway to the target structure. A recently developed one-pot GBB reaction using ammonium (B1175870) chloride as a green catalyst proceeds under mild, room temperature conditions to afford products in moderate yields. mdpi.com
Another significant multicomponent strategy involves the condensation of 2-aminopyridines, aldehydes, and isonitriles or alkynes, often in a one-pot process to build the imidazo[1,2-a]pyridine core. rsc.org
Table 1: One-Pot and Multicomponent Strategies for Imidazo[1,2-a]pyridine Precursors
| Reaction Type | Key Reactants | Potential Application for Target Precursor | Typical Conditions | Reference |
|---|---|---|---|---|
| One-Pot Cyclocondensation | 2-Aminopyridine, Ketone, Halogen Source | 4-Bromo-2-aminopyridine, a suitable ketone, and NBS/other brominating agent. | Microwave irradiation, PEG-400/Water | researchgate.net |
| Groebke–Blackburn–Bienaymé (3CR) | 2-Aminopyridine, Aldehyde, Isocyanide | 4-Bromo-2-aminopyridine, an appropriate aldehyde, and an isocyanide. | Lewis or Brønsted acid catalyst (e.g., NH₄Cl), MeOH, Room Temperature | nih.govmdpi.com |
| Five-Component Cascade Reaction | Diamine, Nitroolefin, Cyanoacetohydrazide, Aldehyde, etc. | Utilizes 2-amino-4-bromopyridine (B18318) as the diamine component in a complex cascade. | Catalyst-free, Water/Ethanol mixture | rsc.org |
Recent Innovations in Imidazo[1,2-a]pyridine Synthesis Applicable to this compound
Recent advancements in synthetic organic chemistry have introduced novel and efficient methods for constructing the imidazo[1,2-a]pyridine ring system. These innovative techniques, characterized by the use of novel catalysts, metal-free conditions, and alternative energy sources, could be readily adapted for the synthesis of this compound.
Transition Metal-Catalyzed Syntheses: Copper-catalyzed reactions have become a cornerstone for the synthesis of imidazo[1,2-a]pyridines. researchgate.net One notable copper-catalyzed three-component reaction involves combining a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides a direct and efficient route to a diverse array of derivatives. bio-conferences.org Applying this method with 4-bromo-2-aminopyridine would be a viable strategy. Furthermore, copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketoxime acetates has been developed, showcasing the versatility of copper catalysis in forming the heterocyclic core. organic-chemistry.org
Metal-Free Approaches: In response to growing environmental concerns, several metal-free synthetic protocols have been established. acs.orgnih.gov These methods often rely on the condensation of 2-aminopyridines with various substrates under catalyst-free conditions or using simple, non-metallic promoters. acs.org A notable example is the molecular iodine-catalyzed reaction between pyridines and oxime esters to form 2-substituted imidazo[1,2-a]pyridines. acs.org Another approach involves the catalyst- and solvent-free reaction of 2-aminopyridines with α-bromo/chloroketones at a modest temperature of 60°C, highlighting a green and efficient synthetic route. bio-conferences.org
Innovative Reaction Conditions: The use of alternative energy sources has been shown to improve reaction efficiency. Microwave-assisted organic synthesis, for instance, significantly reduces reaction times and can lead to higher product yields for the synthesis of imidazo[1,2-a]pyridine derivatives. researchgate.netbio-conferences.org An ultrasound-assisted C-H functionalization of ketones for reaction with 2-aminopyridines has been reported, operating in water with a KI/tert-butyl hydroperoxide system. This method avoids metal catalysts and bases, offering a green and broadly applicable protocol. organic-chemistry.org
Table 2: Innovative Synthetic Methods Applicable to this compound
| Innovation Type | Method Description | Potential Application for Target Compound | Key Advantages | Reference |
|---|---|---|---|---|
| Copper Catalysis | Three-component reaction of 2-aminopyridine, aldehyde, and terminal alkyne. | Use of 4-bromo-2-aminopyridine as the amine component. | High efficiency, broad functional group tolerance. | bio-conferences.org |
| Metal-Free Synthesis | Catalyst- and solvent-free reaction of 2-aminopyridine with α-haloketones. | Reaction of 4-bromo-2-aminopyridine with a suitable α-haloketone precursor for the 2-ol group. | Green chemistry, simplicity, operational ease. | bio-conferences.org |
| Ultrasound-Assisted Synthesis | KI/TBHP catalyzed reaction of ketones with 2-aminopyridines in water. | Reaction of 4-bromo-2-aminopyridine with a ketone precursor under ultrasound. | Green solvent, metal-free, mild conditions. | organic-chemistry.org |
| Iodine Catalysis | Molecular iodine-catalyzed condensation of pyridines with oxime esters. | Adaptation using 4-bromo-2-aminopyridine. | Metal-free, regioselective coupling. | acs.org |
Chemical Reactivity and Transformational Chemistry of 7 Bromoimidazo 1,2 a Pyridin 2 Ol
Reactivity of the Bromo Substituent at the 7-Position
The bromine atom at the 7-position of the imidazo[1,2-a]pyridine (B132010) ring is a key functional group for introducing molecular diversity. It readily participates in various cross-coupling reactions and can be a target for nucleophilic aromatic substitution.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the 7-position of the imidazo[1,2-a]pyridine core.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoborane compound. libretexts.org In the context of imidazo[1,2-a]pyridines, the Suzuki-Miyaura coupling has been successfully employed to introduce various aryl and heteroaryl groups. nih.govnih.gov The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.org The reactivity in Suzuki-type cross-coupling of substituted imidazo[1,2-a]pyridines can be significantly influenced by the nature of the substituent, as well as the choice of base and solvent. nih.gov For instance, the use of strong bases in DME has been shown to provide optimized yields and shorter reaction times for 2-substituted-3-iodoimidazo[1,2-a]pyridines. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing alkynyl-substituted imidazo[1,2-a]pyridines. The reaction conditions are generally mild, often carried out at room temperature with an amine base that can also serve as the solvent. wikipedia.org There are also copper-free variations of the Sonogashira reaction. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It has proven effective for the amination of various bromo-substituted heterocyclic compounds. researchgate.netchemspider.com The reaction's development has allowed for the synthesis of aryl amines under milder conditions compared to traditional methods. wikipedia.org Different generations of catalyst systems have expanded the scope of this reaction to a wide range of amines and aryl partners. wikipedia.org
Table 1: Overview of Cross-Coupling Reactions on Bromo-Substituted Imidazo[1,2-a]pyridines
| Reaction | Catalyst/Reagents | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Organoborane | C-C | Forms biaryl compounds; reactivity influenced by substituents, base, and solvent. nih.govnih.gov |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C (alkynyl) | Mild conditions; used to synthesize alkynyl derivatives. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N | Forms aryl amines; wide substrate scope. wikipedia.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution Pathways
While cross-coupling reactions are prevalent, the bromine at the 7-position can also undergo nucleophilic aromatic substitution (SNAг). In this type of reaction, a nucleophile replaces the halide on the aromatic ring. youtube.commasterorganicchemistry.com The reactivity of aryl halides in SNAг is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org For pyridinium (B92312) ions, the order of leaving group ability can differ from typical activated aryl halides, with the reaction mechanism sometimes involving rate-determining deprotonation of the addition intermediate. nih.gov In pyridine (B92270) systems, nucleophilic attack is favored at the electron-deficient ortho and para positions relative to the ring nitrogen. youtube.com
Chemical Transformations of the 2-Hydroxyl Group
The 2-hydroxyl group of 7-Bromoimidazo[1,2-a]pyridin-2-ol offers another site for derivatization through various chemical transformations.
O-Alkylation and O-Acylation Reactions
The hydroxyl group can be readily converted to an ether or an ester through O-alkylation and O-acylation reactions, respectively. O-alkylation can impart aromaticity to related 2-pyridone derivatives, which has been explored in the synthesis of kinase inhibitors. nih.gov These reactions typically involve reacting the hydroxyl compound with an alkylating or acylating agent in the presence of a base.
Oxidation and Reduction Chemistry
The 2-hydroxyl group can potentially be oxidized to a carbonyl functionality, yielding an imidazo[1,2-a]pyridin-2-one derivative. Conversely, the imidazo[1,2-a]pyridine ring system itself can undergo reduction, although specific studies on the reduction of this compound are not prevalent. The oxidation of a related compound, 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, suggests that the imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms in the ring system.
Electrophilic and Nucleophilic Reactivity of the Imidazo[1,2-a]pyridine Ring System
The inherent electronic properties of the imidazo[1,2-a]pyridine ring system dictate its reactivity towards electrophiles and nucleophiles. bio-conferences.org The fusion of the electron-rich imidazole (B134444) ring and the electron-deficient pyridine ring creates a unique electronic distribution.
Electrophilic Substitution: The imidazo[1,2-a]pyridine ring is generally susceptible to electrophilic attack. Theoretical studies on related imidazo[1,2-a]pyridinyl-chalcone derivatives have identified the C5 carbon of the imidazo[1,2-a]pyridine nucleus as a potential nucleophilic center, making it a likely site for electrophilic attack. scirp.org The presence of electron-donating substituents tends to enhance the nucleophilic character of the ring system. scirp.org
Nucleophilic Attack: Conversely, the presence of electron-withdrawing groups, such as halogens, makes the imidazo[1,2-a]pyridine ring more susceptible to nucleophilic attack. scirp.org The electron-deficient nature of the pyridine part of the fused ring system makes it a target for nucleophiles, particularly at positions ortho and para to the bridgehead nitrogen. youtube.com
Directed Carbon-Hydrogen Activation and Late-Stage Functionalization Strategies on the this compound Core
The strategic functionalization of the imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to the prevalence of this core in numerous biologically active compounds. rsc.org Direct carbon-hydrogen (C-H) activation and late-stage functionalization (LSF) represent powerful tools for the efficient and atom-economical modification of such heterocyclic systems, allowing for the introduction of molecular complexity at a late stage of a synthetic sequence. rsc.orgresearchgate.net While specific literature on the C-H activation of this compound is limited, the extensive research on the broader class of imidazo[1,2-a]pyridines provides a strong foundation for predicting its reactivity and devising potential functionalization strategies.
The electronic nature of the imidazo[1,2-a]pyridine ring system is a key determinant of its reactivity in C-H functionalization reactions. The imidazole moiety is electron-rich, while the pyridine ring is electron-deficient. This electronic dichotomy governs the regioselectivity of various transformations. The presence of a bromine atom at the C7-position and a hydroxyl group at the C2-position on the this compound core introduces additional electronic and steric factors that would influence the outcome of C-H activation reactions.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation has emerged as a robust method for the functionalization of imidazo[1,2-a]pyridines. rsc.org These reactions typically proceed with high regioselectivity, often favoring the C3-position of the imidazole ring. However, the directing-group ability of substituents on the pyridine ring can influence the site of functionalization.
For this compound, the existing bromo substituent at C7 could potentially participate in or direct cross-coupling reactions. However, direct C-H activation at other positions offers a more versatile approach to diversification. The hydroxyl group at C2 may act as a directing group, potentially favoring functionalization at the C3 position. Conversely, the steric bulk of this group could hinder reactivity at this site.
A plausible strategy for the late-stage arylation of the this compound core would involve the use of a palladium catalyst in the presence of an appropriate aryl halide or its equivalent. The regiochemical outcome would be a critical aspect to investigate, with potential for functionalization at C3, C5, or C8, depending on the reaction conditions and the directing influence of the existing substituents.
Interactive Data Table: Examples of Palladium-Catalyzed C-H Arylation of Imidazo[1,2-a]Pyridine Derivatives
| Substrate | Arylating Agent | Catalyst / Ligand | Solvent | Temp (°C) | Product(s) | Yield (%) |
| Imidazo[1,2-a]pyridine | 4-Chlorotoluene | Pd(OAc)₂ / P(o-tol)₃ | DMA | 130 | 3-(4-methylphenyl)imidazo[1,2-a]pyridine | 85 |
| 2-Methylimidazo[1,2-a]pyridine | 1-bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | Toluene | 110 | 3-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine | 92 |
| 7-Methoxyimidazo[1,2-a]pyridine | 4-bromobenzonitrile | PdCl₂(dppf) | Dioxane | 100 | 3-(4-cyanophenyl)-7-methoxyimidazo[1,2-a]pyridine | 78 |
Visible Light-Induced C-H Functionalization
In recent years, visible-light photoredox catalysis has gained prominence as a mild and efficient method for C-H functionalization. nih.govnih.gov For imidazo[1,2-a]pyridines, this strategy has been successfully applied for various transformations, including trifluoromethylation, formylation, and aminoalkylation, primarily at the C3 position. nih.gov
The application of visible-light-induced C-H functionalization to this compound could provide a valuable pathway for introducing a range of functional groups under mild conditions. The reaction would likely involve the generation of a radical species that would then react with the imidazo[1,2-a]pyridine core. The inherent reactivity of the C3 position makes it a likely site for functionalization.
Radical-Based Functionalization
Radical reactions offer another avenue for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org These reactions can be initiated through various means, including the use of transition metal catalysts or metal-free oxidation methods. The regioselectivity of these reactions is often dictated by the electronic properties of the heterocyclic core.
In the context of this compound, a radical functionalization approach could lead to the introduction of alkyl, acyl, or other functional groups. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromo group would be crucial in determining the site of radical attack.
Interactive Data Table: Examples of Radical-Based C-H Functionalization of Imidazo[1,2-a]Pyridine Derivatives
| Substrate | Reagent | Initiator/Catalyst | Solvent | Temp (°C) | Product | Yield (%) |
| Imidazo[1,2-a]pyridine | Togni's reagent | Visible light / Ru(bpy)₃Cl₂ | MeCN | RT | 3-Trifluoromethylimidazo[1,2-a]pyridine | 88 |
| 2-Phenylimidazo[1,2-a]pyridine | N-Phenyltetrahydroisoquinoline | Visible light / Rose Bengal | MeCN | RT | 3-(N-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-phenylimidazo[1,2-a]pyridine | 75 |
| Imidazo[1,2-a]pyridine | Tetramethylethylenediamine (TMEDA) | Visible light / Rose Bengal | MeCN | RT | Imidazo[1,2-a]pyridine-3-carbaldehyde | 65 |
Based on a comprehensive search of available scientific literature, detailed experimental and computational data specifically for the compound This compound could not be located. The search yielded information on related structures, such as 7-Bromoimidazo[1,2-a]pyridine and other derivatives, but did not provide the specific spectroscopic and computational findings required to accurately and thoroughly populate the requested article outline for this compound.
Therefore, it is not possible to generate the requested article while strictly adhering to the provided instructions, which require focusing solely on "this compound" and including detailed, specific research findings for each section. Constructing the article would necessitate data that is not presently available in the searched scientific databases.
Advanced Spectroscopic Characterization and Computational Chemistry of 7 Bromoimidazo 1,2 a Pyridin 2 Ol
Conformational Analysis and Molecular Dynamics Simulations
Information regarding the conformational analysis and molecular dynamics simulations of 7-Bromoimidazo[1,2-a]pyridin-2-ol is not available in the current body of scientific literature. Such studies would typically involve the use of computational methods to determine the most stable three-dimensional structures (conformers) of the molecule and to simulate its dynamic behavior over time. This analysis would provide insights into the molecule's flexibility, intramolecular interactions, and the energy landscape of its different conformational states. However, no published data on these aspects for this specific compound could be identified.
In Silico Modeling of Interactions with Biological Macromolecules
There are no available studies on the in silico modeling of interactions between this compound and biological macromolecules. This type of research, often a crucial part of drug discovery, involves computational docking and molecular dynamics simulations to predict how a compound might bind to a biological target, such as a protein or nucleic acid. These models can help to identify potential therapeutic targets and to understand the molecular basis of a compound's activity. The absence of such studies for this compound means that its potential biological interactions and targets remain computationally uncharacterized.
Academic Research Avenues and Mechanistic Investigations with 7 Bromoimidazo 1,2 a Pyridin 2 Ol Derivatives
Exploration of Structure-Activity Relationships (SAR) in Imidazo[1,2-a]pyridine (B132010) Scaffolds
The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of drug discovery. For the imidazo[1,2-a]pyridine scaffold, SAR studies are crucial for optimizing the potency and selectivity of new therapeutic agents.
Modulating Molecular Interactions through Substituent Effects
The nature and position of substituents on the imidazo[1,2-a]pyridine ring system significantly impact its interactions with biological targets. Research has shown that the introduction of various functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.
For instance, in the context of ligands for the peripheral benzodiazepine (B76468) receptor (PBR), the introduction of polar substituents or ionizable functional groups at the 2- and 8-positions of the imidazo[1,2-a]pyridine skeleton has been explored. nih.gov Studies on 2-phenyl-imidazo[1,2-a]pyridine derivatives revealed that substituents capable of hydrogen bonding at the para-position of the 2-phenyl ring can lead to high affinity for PBR. nih.gov Furthermore, lipophilic groups at the 8-position and a chlorine atom at the para-position of the C(2)-phenyl ring are considered critical for high affinity and selectivity. acs.org The substituents on the acetamide (B32628) nitrogen at the 3-position also play a role in modulating affinity. acs.org
The electronic properties of substituents on the imidazo[1,2-a]pyridine core can also be tuned to modulate the emission properties of fluorescent derivatives. nih.gov By attaching electron-donating or electron-withdrawing groups, the nature of the excited state can be shifted from a pure π-π* transition to one with intramolecular charge transfer (ICT) character. nih.gov This principle is fundamental in the design of fluorescent probes with specific optical properties.
Insights into Ligand-Receptor Binding Mechanisms
Understanding how a ligand binds to its receptor at a molecular level is essential for rational drug design. For imidazo[1,2-a]pyridine derivatives, various studies have provided insights into their binding mechanisms with different biological targets.
Molecular docking studies have been employed to predict the binding affinity and selectivity of imidazo[1,2-a]pyridin-3-yl derivatives against targets such as human farnesyl diphosphate (B83284) synthase and human phosphodiesterase 3B. acs.org These computational methods help in identifying key interactions between the ligand and the active site of the protein. acs.org
In the development of estrogen receptor (ER) subtype-selective ligands, a pharmacophore model has been proposed which includes a heterocyclic core, like imidazo[1,2-a]pyridine, with at least one hydroxyl group, a phenolic sidechain, and an internal substituent such as a halogen. illinois.edu This model guides the synthesis of new ligands with improved selectivity for ERβ. illinois.edu
Furthermore, studies on imidazo[1,2-a]pyridine derivatives as covalent inhibitors of KRAS G12C have utilized molecular docking to understand the interactions within the active site. rsc.org These investigations provide a structural basis for the observed biological activity and pave the way for the design of more potent and selective inhibitors. rsc.org
Role of 7-Bromoimidazo[1,2-a]pyridin-2-ol as a Synthetic Intermediate for Novel Chemical Probes
This compound is a valuable synthetic intermediate due to the reactivity of the bromine atom, which allows for the introduction of a wide variety of functional groups through cross-coupling reactions. This versatility makes it a key building block in the creation of novel chemical probes for studying biological systems.
The imidazo[1,2-a]pyridine scaffold itself is a promising platform for the development of fluorescent probes. researchgate.net By functionalizing this core, researchers can create molecules that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or nerve agent simulants. researchgate.netrsc.orgrsc.orgnih.gov The bromine atom at the 7-position of this compound can be replaced with various moieties to tune the probe's selectivity and signaling mechanism.
The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.govnih.gov The presence of the bromine atom in 7-bromo-2-aminopyridine allows for its incorporation into the final imidazo[1,2-a]pyridine structure, which can then be further modified.
Design and Synthesis of Derivatives for Chemical Biology Studies
The unique properties of the imidazo[1,2-a]pyridine scaffold have led to the design and synthesis of a variety of derivatives for use in chemical biology. These tools enable the investigation of complex biological processes at the molecular level.
Fluorescent Probes and Imaging Agents for In Vitro Applications
Imidazo[1,2-a]pyridine derivatives have been successfully developed as fluorescent probes for the detection of various species. For example, an imidazo[1,2-a]pyridine-functionalized xanthene dye has been designed as a fluorescent probe for Hg2+ ions, which can be used for cell imaging. rsc.org Another imidazo[1,2-a]pyridine-based probe has been synthesized for the detection of nerve agent simulants, where the interaction leads to a visible change in fluorescence color. researchgate.net
The design of these probes often involves incorporating a recognition moiety for the target analyte and a fluorophore based on the imidazo[1,2-a]pyridine core. The binding event triggers a change in the electronic structure of the fluorophore, resulting in a detectable change in its emission. researchgate.netrsc.org These probes have shown low cytotoxicity and have been successfully applied for imaging in living cells. rsc.orgrsc.org
| Probe Type | Target Analyte | Application | Reference |
| Xanthene-functionalized imidazo[1,2-a]pyridine | Hg2+ | Cell imaging | rsc.org |
| Fused imidazo[1,2-a]pyridine | Fe3+/Hg2+ | In vitro and in HeLa cells | rsc.org |
| 2-Phenylimidazo[1,2-a]pyridine-based | Nerve agent simulant (DECP) | Selective detection | researchgate.net |
Bivalent Compounds and Molecular Conjugates for Target Validation
The imidazo[1,2-a]pyridine scaffold can also be incorporated into more complex molecular architectures, such as bivalent compounds and molecular conjugates, to probe and validate biological targets. Bivalent compounds contain two ligand-binding motifs connected by a linker, which can lead to enhanced affinity and selectivity for their target.
While specific examples of bivalent compounds derived directly from this compound are not detailed in the provided search results, the concept of creating conjugates with this scaffold is established. For instance, the synthesis of imidazo[1,2-a]pyridine-cytarabine conjugates has been explored for antineoplastic agents. researchgate.net The bromine atom on the 7-position provides a convenient handle for attaching other molecules through cross-coupling reactions, facilitating the construction of such conjugates. These molecular tools are invaluable for target validation studies, helping to confirm the role of a specific protein in a biological pathway.
Investigation of Molecular Mechanisms in Biological Systems (e.g., Enzyme Inhibition In Vitro)
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively studied as inhibitors of various enzymes, playing a crucial role in the elucidation of biological pathways and as potential therapeutic agents. nih.govacs.org The introduction of a bromine atom and a hydroxyl/keto group on the this compound core can significantly influence its interaction with enzyme active sites, offering a valuable tool for mechanistic studies.
Research on related imidazo[1,2-a]pyridine derivatives has demonstrated their potential as inhibitors of several key enzymes:
Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer. Certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and shown to be potent PI3Kα inhibitors. nih.gov For instance, compound 13k from a study exhibited an IC₅₀ value of 1.94 nM against PI3Kα. nih.gov The imidazo[1,2-a]pyridine moiety is considered a key pharmacophore in these inhibitors. nih.gov The 7-bromo substitution in this compound could potentially enhance binding affinity through halogen bonding or by occupying specific hydrophobic pockets within the enzyme's active site.
Cyclooxygenase (COX): COX enzymes, particularly COX-2, are important targets in inflammation and pain. Novel synthetic imidazo[1,2-a]pyridine derivatives have been identified as COX-2 blockers. nih.gov A study on a novel imidazo[1,2-a]pyridine derivative, MIA, demonstrated its ability to suppress the expression of COX-2. nih.gov The nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for selective COX-2 inhibition.
The 2-ol/2-oxo functionality of this compound could participate in hydrogen bonding interactions with amino acid residues in an enzyme's active site, a common feature in many enzyme-inhibitor complexes. The tautomeric nature of this group could also be exploited in the design of inhibitors that can adapt to the specific environment of the binding site.
Table 1: Examples of Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k ) | PI3Kα | 1.94 nM | nih.gov |
| MIA (a novel imidazo[1,2-a]pyridine derivative) | COX-2 | Suppression of expression | nih.gov |
This table presents data for related imidazo[1,2-a]pyridine derivatives to illustrate the potential of the scaffold in enzyme inhibition. Specific data for this compound is not currently available.
Further research into derivatives of this compound could involve synthesizing a library of compounds with various substitutions at the 2- and 7-positions and screening them against a panel of enzymes to identify novel inhibitors and probe their structure-activity relationships.
Potential Applications in Materials Science and Optoelectronics
The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines endows them with inherent fluorescent properties, making them attractive candidates for applications in materials science and optoelectronics. ijrpr.com The emission characteristics of these compounds can be finely tuned by the introduction of different substituents.
The presence of a bromine atom on the imidazo[1,2-a]pyridine core, as in this compound, can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. Furthermore, the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the synthesis of a wide array of derivatives with tailored optical properties. nih.gov
Studies on other imidazo[1,2-a]pyridine derivatives have highlighted their potential in various optoelectronic applications:
Fluorescent Probes: Imidazo[1,2-a]pyridine-based compounds have been developed as fluorescent sensors for metal ions like Fe³⁺ and Hg²⁺. rsc.orgrsc.org The fluorescence of these probes can be modulated ("turn-on" or "turn-off") upon binding to the target analyte. The 2-ol group in this compound could act as a binding site for metal ions, making its derivatives interesting candidates for new fluorescent sensors.
Organic Light-Emitting Diodes (OLEDs): The imidazo[1,2-a]pyridine scaffold has been incorporated into bright deep-blue emitters for potential use in OLEDs. nih.gov The emission color of these fluorophores can be tuned from the near-UV to the deep-blue region by modifying the substituents. nih.gov For example, V-shaped fluorophores with an X−ImPy−π−ImPy−X architecture have shown intense photoluminescence with quantum yields ranging from 0.17 to 0.51. nih.gov
Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Emission Color | Quantum Yield (PLQY) | Potential Application | Reference |
| V-shaped X−ImPy−π−ImPy−X | Near-UV to Deep-Blue | 0.17–0.51 | OLEDs | nih.gov |
| Fused imidazopyridine sensor | "Turn-on" for Fe³⁺, "Turn-off" for Hg²⁺ | Not specified | Fluorescent Sensor | rsc.org |
| Imidazo[1,2-a]pyridine-functionalized xanthene | Naked-eye detection of Hg²⁺ | Not specified | Fluorescent Probe | rsc.org |
This table showcases the photophysical properties of various imidazo[1,2-a]pyridine derivatives to indicate the potential of the this compound scaffold in materials science. Specific data for this compound is not currently available.
The investigation of the photophysical properties of this compound and its derivatives, including measurements of absorption and emission spectra, quantum yields, and lifetimes, would be a crucial first step in evaluating their suitability for applications in materials science and optoelectronics. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating/hydrogen-bonding capabilities of the 2-ol group could lead to unique and potentially useful photophysical behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
